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The tripeptide Glycyl-L-Histidyl-L-Lysine (GHK) complexed with copper (GHK-Cu) has garnered

significant interest for its regenerative and protective properties. Among its multifaceted

biological activities, its role as an antioxidant is a key area of investigation. This guide provides

an objective comparison of GHK-Cu's antioxidant performance against other well-established

antioxidants—Vitamin C, Vitamin E, and Coenzyme Q10—supported by experimental data and

detailed methodologies.

Executive Summary
GHK-Cu exhibits a unique antioxidant profile, functioning not only as a direct free radical

scavenger but also as a modulator of the body's endogenous antioxidant systems. While

Vitamin C and E are potent direct antioxidants, and Coenzyme Q10 is crucial for mitochondrial

energy production and antioxidant function, GHK-Cu's ability to regulate copper and iron

metabolism, enhance the activity of antioxidant enzymes like superoxide dismutase (SOD), and

influence key signaling pathways sets it apart. This guide will delve into the quantitative

comparisons, experimental evidence, and underlying mechanisms of these antioxidants.
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To objectively assess the antioxidant potential of GHK-Cu in comparison to Vitamin C, Vitamin

E, and Coenzyme Q10, we have summarized key quantitative data from various in vitro and in

vivo studies. These metrics provide a snapshot of their efficacy in different antioxidant assays.

Antioxidant
Parameter

GHK-Cu Vitamin C
Vitamin E (α-
tocopherol)

Coenzyme Q10
(Ubiquinone)

Superoxide

Dismutase

(SOD)-like

Activity

~1,200

units/mg[1]

Can increase

endogenous

SOD activity[1][2]

Can increase

endogenous

SOD activity[3][4]

Can increase

endogenous

SOD activity[5][6]

[7][8][9]

Inhibition of Iron-

Induced Lipid

Peroxidation

High (87%

reduction of iron

release from

ferritin)[5][10][11]

Can inhibit or

promote,

depending on

concentration

and presence of

other factors[4]

[8][12][13][14]

Effective

inhibitor[6][15]

[16][17][18]

Effective

inhibitor[19]

DPPH Radical

Scavenging

Activity (IC50)

Data not widely

available in

standardized

assays.

~3.37 µg/mL (as

a reference

standard)[20]

Varies depending

on assay

conditions.

Varies depending

on assay

conditions.

Scavenging of

Lipid

Peroxidation

Byproducts (e.g.,

HNE, Acrolein)

Effective

scavenger[10]

[21]

Can scavenge

various reactive

oxygen species.

[14]

Chain-breaking

antioxidant that

interrupts lipid

peroxidation.

Protects cell

membranes from

lipid

peroxidation.

Note: Direct comparison of IC50 values can be challenging due to variations in experimental

protocols. The data presented here are for illustrative purposes and should be interpreted

within the context of the cited studies.
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The antioxidant capabilities of GHK-Cu and the comparative molecules stem from distinct yet

sometimes overlapping mechanisms.

GHK-Cu: A Multi-faceted Regulator
GHK-Cu's antioxidant activity is multifaceted:

Modulation of Metal Ions: GHK-Cu has a high affinity for copper (II) ions, which can both

promote and inhibit oxidative processes. By chelating copper, GHK-Cu can prevent its

participation in harmful Fenton-like reactions that generate reactive oxygen species (ROS).

[21] Crucially, it also regulates iron metabolism. Studies have shown that GHK-Cu can inhibit

the release of iron from ferritin by up to 87%, thereby preventing iron-induced lipid

peroxidation.[5][10][11]

Enhancement of Endogenous Antioxidant Defenses: GHK-Cu has been shown to increase

the activity of superoxide dismutase (SOD), a key antioxidant enzyme that catalyzes the

dismutation of superoxide radicals.[10][11] This is thought to be partly due to the delivery of

copper ions, which are essential for SOD function.

Direct Scavenging of Free Radicals and Toxic Byproducts: GHK-Cu can directly quench

reactive carbonyl species, which are toxic byproducts of lipid peroxidation, such as 4-

hydroxynonenal and acrolein.[10][21]

Modulation of Signaling Pathways: GHK-Cu can influence cellular signaling pathways

involved in the response to oxidative stress, such as the NF-κB and p38 MAPK pathways.

[10][22] By suppressing the activation of these pro-inflammatory and stress-activated

pathways, GHK-Cu can mitigate the downstream effects of oxidative damage.

Vitamin C (Ascorbic Acid): The Primary Water-Soluble
Antioxidant
Vitamin C is a potent water-soluble antioxidant that readily donates electrons to neutralize a

wide variety of reactive oxygen species.[14] Its primary antioxidant functions include:

Direct Radical Scavenging: It directly scavenges superoxide, hydroxyl, and peroxyl radicals.
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Regeneration of Vitamin E: Vitamin C can regenerate the oxidized form of Vitamin E,

allowing it to continue its function as a lipid-soluble antioxidant.

Enzyme Cofactor: It is a cofactor for several enzymes, some of which are involved in the

antioxidant defense system.

Vitamin E (α-tocopherol): The Main Lipid-Soluble
Antioxidant
Vitamin E is the primary lipid-soluble antioxidant in cell membranes. Its main role is to protect

polyunsaturated fatty acids from lipid peroxidation.[18]

Chain-Breaking Antioxidant: It acts as a "chain-breaking" antioxidant by donating a hydrogen

atom to lipid peroxyl radicals, thus terminating the lipid peroxidation chain reaction.

Membrane Stabilization: By preventing lipid peroxidation, Vitamin E helps to maintain the

integrity and fluidity of cell membranes.

Coenzyme Q10 (Ubiquinone): A Key Player in
Mitochondrial Health
Coenzyme Q10 is a vital component of the mitochondrial electron transport chain and also

functions as a potent lipid-soluble antioxidant.[23]

Electron Carrier: In its oxidized form (ubiquinone), it accepts electrons, and in its reduced

form (ubiquinol), it donates electrons, playing a crucial role in cellular energy production.

Lipid-Soluble Antioxidant: In its reduced form, ubiquinol is an effective antioxidant that

protects mitochondrial membranes and other cellular lipids from peroxidation.

Regeneration of Other Antioxidants: Coenzyme Q10 can also regenerate other antioxidants,

such as Vitamin E.

Signaling Pathways in Antioxidant Defense
The antioxidant effects of these compounds are intricately linked to their ability to modulate key

cellular signaling pathways that respond to oxidative stress.
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GHK-Cu Signaling Interactions
GHK-Cu has been shown to influence several signaling pathways to exert its antioxidant

effects. It can suppress the activation of the pro-inflammatory NF-κB pathway and the stress-

activated p38 MAPK pathway, both of which are triggered by oxidative stress and can lead to

further cellular damage.[10][22]

GHK-Cu Antioxidant Signaling Pathways
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Caption: GHK-Cu's modulation of NF-κB and p38 MAPK pathways.

Vitamin C and Nrf2 Signaling
Vitamin C has been shown to influence the Nrf2 pathway, a master regulator of the cellular

antioxidant response. By activating Nrf2, Vitamin C can upregulate the expression of a wide

range of antioxidant and detoxification enzymes.[24]
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Vitamin C and the Nrf2 Signaling Pathway

Oxidative Stress

Keap1

Inactivates

Vitamin C

Nrf2

Promotes activationInhibits (degradation)

Antioxidant Response Element (ARE)

Binds to

↑ Antioxidant Enzyme Expression

Click to download full resolution via product page

Caption: Vitamin C's role in the activation of the Nrf2 pathway.

Vitamin E and NF-κB Inhibition
Vitamin E, in addition to its direct antioxidant activity, can also modulate inflammatory signaling

pathways. It has been shown to inhibit the activation of the NF-κB pathway, thereby reducing

the expression of pro-inflammatory genes.[2][25][26][27]
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Vitamin E's Inhibition of the NF-κB Pathway
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Caption: Vitamin E's inhibitory effect on the NF-κB signaling cascade.

Coenzyme Q10 and Mitochondrial Redox Signaling
Coenzyme Q10 is central to mitochondrial function and redox signaling. Its levels and redox

state can influence multiple downstream pathways, including the activation of antioxidant

responses.
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Coenzyme Q10 in Mitochondrial Redox Signaling
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Caption: Coenzyme Q10's central role in mitochondrial bioenergetics and antioxidant defense.

Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the

comparison of antioxidant properties.

Superoxide Dismutase (SOD)-like Activity Assay
This assay measures the ability of a compound to mimic the enzymatic activity of SOD in

scavenging superoxide radicals.
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Principle: A system that generates superoxide radicals (e.g., xanthine/xanthine oxidase or

photochemical methods) is used. The superoxide radicals then reduce a detector molecule

(e.g., nitroblue tetrazolium, NBT, or WST-1), leading to a color change that can be measured

spectrophotometrically. The presence of a compound with SOD-like activity will inhibit this

reduction, and the degree of inhibition is proportional to its activity.

General Protocol (WST-1 based):

Reagent Preparation:

Prepare a working solution of WST-1.

Prepare an enzyme working solution containing xanthine oxidase.

Prepare a buffer solution (e.g., phosphate buffer, pH 7.4).

Prepare the test compounds (GHK-Cu, Vitamin C, Vitamin E, Coenzyme Q10) at various

concentrations.

Assay Procedure:

In a 96-well plate, add the buffer, test compound solution, and WST-1 working solution to

each well.

Initiate the reaction by adding the enzyme working solution to all wells except the blank.

Incubate the plate at 37°C for 20 minutes.

Measure the absorbance at 450 nm using a microplate reader.

Calculation:

The SOD-like activity is calculated as the percentage of inhibition of the rate of WST-1

reduction.

Inhibition (%) = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x

100
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One unit of SOD activity is often defined as the amount of enzyme or compound that

causes 50% inhibition of the detector molecule's reduction.

Workflow for SOD-like Activity Assay
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Caption: General workflow for a colorimetric SOD-like activity assay.

Inhibition of Iron-Induced Lipid Peroxidation Assay
This assay assesses the ability of a compound to prevent the peroxidation of lipids initiated by

the presence of iron ions.

Principle: Iron ions (Fe²⁺ or Fe³⁺) can catalyze the formation of highly reactive hydroxyl

radicals, which initiate lipid peroxidation in biological membranes or lipid emulsions. The extent

of lipid peroxidation is often quantified by measuring the formation of malondialdehyde (MDA)

or other thiobarbituric acid reactive substances (TBARS).

General Protocol (TBARS method):

Sample Preparation:

Prepare a lipid source, such as a tissue homogenate (e.g., rat liver microsomes) or a

linoleic acid emulsion.

Prepare solutions of the test compounds at various concentrations.

Induction of Peroxidation:

To the lipid source, add the test compound and an iron salt solution (e.g., ferrous sulfate)

to initiate lipid peroxidation.

A control group without the test compound is also prepared.
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Incubate the mixture at 37°C for a specified time (e.g., 1 hour).

Measurement of TBARS:

Stop the reaction by adding a solution of trichloroacetic acid (TCA).

Add thiobarbituric acid (TBA) reagent and heat the mixture (e.g., at 95°C for 30 minutes)

to form a colored adduct with MDA.

After cooling, centrifuge the samples to pellet any precipitate.

Measure the absorbance of the supernatant at 532 nm.

Calculation:

The percentage of inhibition of lipid peroxidation is calculated as:

Inhibition (%) = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x

100
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Workflow for Inhibition of Lipid Peroxidation Assay (TBARS)
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Caption: General workflow for the TBARS assay to measure lipid peroxidation.
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Conclusion
GHK-Cu demonstrates a unique and comprehensive antioxidant profile that extends beyond

direct radical scavenging. Its ability to modulate metal ion homeostasis, particularly by inhibiting

iron-induced lipid peroxidation, and to enhance the body's endogenous antioxidant defenses,

such as SOD activity, positions it as a significant regulator of cellular redox status. While

Vitamin C, Vitamin E, and Coenzyme Q10 are powerful and well-characterized antioxidants

with crucial roles in cellular protection, GHK-Cu's multifaceted mechanism of action, including

its influence on key signaling pathways, suggests its potential in addressing complex conditions

associated with oxidative stress. Further research, particularly direct comparative studies using

standardized antioxidant assays, will be invaluable in fully elucidating the relative potency and

therapeutic potential of GHK-Cu in the landscape of antioxidant compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. researchgate.net [researchgate.net]

3. researchgate.net [researchgate.net]

4. Modification of iron uptake and lipid peroxidation by hypoxia, ascorbic acid, and alpha-
tocopherol in iron-loaded rat myocardial cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

5. mdpi.com [mdpi.com]

6. Vitamin E decreases hepatic levels of aldehyde-derived peroxidation products in rats with
iron overload - PubMed [pubmed.ncbi.nlm.nih.gov]

7. benchchem.com [benchchem.com]

8. Enhancing and Inhibiting Effect of Vitamin C on Lipid Peroxidation in the Linoleic Acid
Micelle System.: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

9. benchchem.com [benchchem.com]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 15 Tech Support

https://www.benchchem.com/product/b607632?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/Schematic-diagram-of-the-CoQ-10-biosynthetic-pathway-demonstrating-how-pharmacological_fig3_351722900
https://www.researchgate.net/figure/Cell-diagram-showing-vitamin-E-inhibition-of-tumor-necrosis-and-NF-kB-activity_fig1_12619775
https://www.researchgate.net/figure/Biosynthesis-of-coenzyme-Q10-Schematic-showing-the-pathway-of-various-metabolic_fig2_314199424
https://pubmed.ncbi.nlm.nih.gov/3611956/
https://pubmed.ncbi.nlm.nih.gov/3611956/
https://www.mdpi.com/2079-9284/2/3/236
https://pubmed.ncbi.nlm.nih.gov/8779982/
https://pubmed.ncbi.nlm.nih.gov/8779982/
https://www.benchchem.com/pdf/GHK_vs_GHK_Cu_A_Comparative_Analysis_of_Their_Roles_in_Cellular_Signaling.pdf
https://www.bohrium.com/paper-details/enhancing-and-inhibiting-effect-of-vitamin-c-on-lipid-peroxidation-in-the-linoleic-acid-micelle-system/1109492384384679940-2000000
https://www.bohrium.com/paper-details/enhancing-and-inhibiting-effect-of-vitamin-c-on-lipid-peroxidation-in-the-linoleic-acid-micelle-system/1109492384384679940-2000000
https://www.benchchem.com/pdf/Protocol_for_D_Ascorbic_acid_antioxidant_capacity_assay_e_g_DPPH_FRAP.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607632?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


10. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New
Gene Data - PMC [pmc.ncbi.nlm.nih.gov]

11. The Human Tripeptide GHK-Cu in Prevention of Oxidative Stress and Degenerative
Conditions of Aging: Implications for Cognitive Health - PMC [pmc.ncbi.nlm.nih.gov]

12. journals.physiology.org [journals.physiology.org]

13. Vitamin C suppresses oxidative lipid damage in vivo, even in the presence of iron
overload - PubMed [pubmed.ncbi.nlm.nih.gov]

14. journals.physiology.org [journals.physiology.org]

15. Antioxidant effect of vitamin E in the treatment of nutritional iron deficiency anemia -
PubMed [pubmed.ncbi.nlm.nih.gov]

16. Effects of vitamin E deficiency on hepatic mitochondrial lipid peroxidation and oxidative
metabolism in rats with chronic dietary iron overload - PubMed [pubmed.ncbi.nlm.nih.gov]

17. Vitamin E prevents lipid peroxidation and iron accumulation in PLA2G6-Associated
Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

18. Vitamin E at a high dose as an anti‐ferroptosis drug and not just a supplement for
COVID‐19 treatment - PMC [pmc.ncbi.nlm.nih.gov]

19. NF-ÎºB Signaling | Cell Signaling Technology [cellsignal.com]

20. cabidigitallibrary.org [cabidigitallibrary.org]

21. Copper peptide GHK-Cu - Wikipedia [en.wikipedia.org]

22. researchgate.net [researchgate.net]

23. Coenzyme Q biochemistry and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

24. The role of quercetin and vitamin C in Nrf2-dependent oxidative stress production in
breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

25. researchgate.net [researchgate.net]

26. Vitamin E γ-tocotrienol inhibits cytokine-stimulated NF-κB activation by induction of anti-
inflammatory A20 via stress adaptive response due to modulation of sphingolipids - PMC
[pmc.ncbi.nlm.nih.gov]

27. Vitamin E Inhibits Oxidative Stress and Inflammation in Stress‐Induced Gastritis via
Modulating Nrf2 and NF‐κB Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [GHK-Cu's antioxidant properties compared to other
antioxidants.]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b607632#ghk-cu-s-antioxidant-properties-compared-
to-other-antioxidants]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 15 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6073405/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6073405/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3359723/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3359723/
https://journals.physiology.org/doi/pdf/10.1152/ajpendo.2000.279.6.E1406
https://pubmed.ncbi.nlm.nih.gov/11093930/
https://pubmed.ncbi.nlm.nih.gov/11093930/
https://journals.physiology.org/doi/10.1152/ajpendo.2000.279.6.E1406
https://pubmed.ncbi.nlm.nih.gov/27265224/
https://pubmed.ncbi.nlm.nih.gov/27265224/
https://pubmed.ncbi.nlm.nih.gov/2920996/
https://pubmed.ncbi.nlm.nih.gov/2920996/
https://pubmed.ncbi.nlm.nih.gov/35122944/
https://pubmed.ncbi.nlm.nih.gov/35122944/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8239546/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8239546/
https://www.cellsignal.com/pathways/nfkb-signaling-pathway
https://www.cabidigitallibrary.org/doi/pdf/10.5555/20143242640
https://en.wikipedia.org/wiki/Copper_peptide_GHK-Cu
https://www.researchgate.net/figure/GHK-Cu-suppressed-the-activation-of-the-p38-MAPK-signaling-pathway-in-LPS-induced-RAW_fig4_306042505
https://pmc.ncbi.nlm.nih.gov/articles/PMC10106368/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5403368/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5403368/
https://www.researchgate.net/figure/Effect-of-vitamin-E-treatment-on-Nrf2-and-NF-kB-expression-Expressions-of-NFkB-IkBa_fig5_352155972
https://pmc.ncbi.nlm.nih.gov/articles/PMC4475472/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4475472/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4475472/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12105652/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12105652/
https://www.benchchem.com/product/b607632#ghk-cu-s-antioxidant-properties-compared-to-other-antioxidants
https://www.benchchem.com/product/b607632#ghk-cu-s-antioxidant-properties-compared-to-other-antioxidants
https://www.benchchem.com/product/b607632#ghk-cu-s-antioxidant-properties-compared-to-other-antioxidants
https://www.benchchem.com/product/b607632#ghk-cu-s-antioxidant-properties-compared-to-other-antioxidants
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607632?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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